1h-Cycloprop[e]imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
157628-20-1 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-8-9-3-4-10(8)7-5-6(1)7/h1-3,5H,4H2 |
InChI Key |
FGIHZSRYUZPPCX-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CC=C3C=C3N21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Cycloprop E Imidazo 1,2 a Pyridine and Its Derivatives
Strategies for Constructing the Cycloprop[e]imidazo[1,2-a]pyridine Ring System
The construction of the 1H-Cycloprop[e]imidazo[1,2-a]pyridine core can be approached through several strategic disconnections, primarily focusing on the sequential or concerted formation of the cyclopropane (B1198618) and imidazo[1,2-a]pyridine (B132010) rings.
Cyclopropanation Reactions for Spiro- or Fused Cyclopropane Formation
A key approach to the target molecule involves the cyclopropanation of a pre-formed imidazo[1,2-a]pyridine derivative. This can be achieved through various methods, including the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations. These reactions can lead to either spirocyclic or fused cyclopropane systems depending on the nature of the starting material.
Recent advancements have focused on the modular synthesis of cyclopropane-fused N-heterocycles from readily available unsaturated amines using α-diazo acylating agents. nih.govnih.govbeilstein-journals.org This methodology, proceeding through successive acylation, (3+2) cycloaddition, and fragmentation, offers a versatile route to complex scaffolds, including fused and spiro ring systems. nih.gov While not yet specifically applied to this compound, this strategy holds significant promise.
Another powerful technique is the intramolecular cyclopropanation of N-alkyl indoles/pyrroles with alkylcarbenes, catalyzed by cobalt(II) porphyrins, which allows for the rapid construction of nitrogen-containing polycyclic compounds. researchgate.net Adapting this method to appropriately substituted imidazo[1,2-a]pyridines could provide a direct entry to the desired tricyclic system.
The table below summarizes potential cyclopropanation strategies applicable to the synthesis of the target scaffold.
| Cyclopropanation Method | Reagents/Catalyst | Potential Substrate | Expected Product | Reference |
| Modular synthesis with diazo reagents | α-diazo acylating agents | Unsaturated amino-imidazo[1,2-a]pyridine | This compound lactam | nih.gov |
| Intramolecular carbene cyclopropanation | Cobalt(II) porphyrin / Diazo compound | Alkene-tethered imidazo[1,2-a]pyridine | This compound derivative | researchgate.net |
| Aza-Heck triggered cascade | Pd(0) catalyst / N-(pentafluorobenzoyloxy)carbamates | Alkene-containing imidazo[1,2-a]pyridine derivative | Cyclopropane-fused imidazo[1,2-a]pyridine | researchgate.net |
Annulation Approaches for the Imidazo[1,2-a]pyridine Core
The traditional and most common synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.gov This versatile reaction can be adapted to introduce functionalities that could later participate in a cyclopropanation step. For instance, using an α-haloketone bearing an olefinic moiety could set the stage for a subsequent intramolecular cyclopropanation.
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of imidazo[1,2-a]pyridines. nih.govmdpi.com The Groebke–Blackburn–Bienaymé reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, provides a rapid and atom-economical route to 3-aminoimidazo[1,2-a]pyridines. mdpi.com By choosing a 2-aminopyridine with a suitable substituent, one could envisage a post-MCR cyclopropanation to furnish the target tricycle.
Novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared through intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines. nih.gov While this leads to a different ring system, the principle of intramolecular cyclization is a key concept that could be applied to the formation of the cyclopropane ring.
Tandem and Cascade Reactions for Multicyclic Assembly
Tandem and cascade reactions offer an elegant and efficient approach to constructing complex molecular architectures in a single operation. A potential strategy for the synthesis of this compound could involve a tandem sequence combining the formation of the imidazo[1,2-a]pyridine ring with the cyclopropanation step.
For example, a tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines, promoted by a ZnCl2/CuCl system, provides a direct route to imidazo[1,2-a]pyridines. researchgate.net If the propargylic alcohol contains a suitable precursor for a carbene, a subsequent intramolecular cyclopropanation could be envisioned.
Furthermore, palladium-catalyzed aza-Heck-triggered C(sp3)–H functionalization cascades have been developed for the synthesis of cyclopropane-fused N-heterocycles. researchgate.net This process involves the cyclization of N-(pentafluorobenzoyloxy)carbamates to generate alkyl-Pd(II) intermediates that then undergo C(sp3)–H palladation to form cyclopropanes. researchgate.net Applying this to a substrate derived from an imidazo[1,2-a]pyridine could be a viable route.
Metal-Catalyzed Synthetic Routes to this compound Derivatives
Transition-metal catalysis plays a pivotal role in modern organic synthesis, and numerous methods for the synthesis of imidazo[1,2-a]pyridines rely on metal catalysts. nih.govbeilstein-journals.org These methods can be adapted to construct the this compound system.
Copper-catalyzed protocols are particularly prevalent in imidazo[1,2-a]pyridine synthesis. beilstein-journals.org A three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by CuI provides a versatile entry to this scaffold. beilstein-journals.org By incorporating a cyclopropyl (B3062369) group into one of the starting materials, this method could be directly applied to synthesize cyclopropyl-substituted imidazo[1,2-a]pyridines.
Palladium-catalyzed reactions are also widely used. For instance, a rhodium(III)-catalyzed [4+2] oxidative cycloaddition of 2-arylimidazo[1,2-a]pyridines with maleimides has been reported for the synthesis of fused systems. rsc.org While this leads to a six-membered ring, the principle of C-H activation and annulation on the imidazo[1,2-a]pyridine core is highly relevant.
The following table highlights selected metal-catalyzed reactions that could be adapted for the synthesis of the target compound.
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
| CuI | Three-component domino reaction | Aldehydes, 2-aminopyridines, terminal alkynes | Broad substrate scope, potential for direct incorporation of a cyclopropyl moiety. | beilstein-journals.org |
| CuO/CuAl2O4 | Three-component coupling | Ketones, 2-aminopyridines, D-glucose | Use of a mixed nano-catalyst system. | nih.gov |
| [Cp*RhCl2]2 | C-H activation/annulation | 2-Arylimidazo[1,2-a]pyridines, maleimides | Forms fused polycyclic systems. | rsc.org |
| Pd(0) | Aza-Heck triggered C(sp3)-H functionalization | Alkene-containing imidazo[1,2-a]pyridine derivatives | Forms cyclopropane ring via a cascade process. | researchgate.net |
Metal-Free and Organocatalytic Approaches
The development of metal-free and organocatalytic synthetic methods is a rapidly growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. Several metal-free approaches to the synthesis of imidazo[1,2-a]pyridines have been reported, which could be integrated into a strategy for constructing the this compound system. organic-chemistry.orgrsc.org
For instance, a catalyst- and solvent-free condensation of α-haloketones with 2-aminopyridines provides a straightforward route to imidazo[1,2-a]pyridines. researchgate.net Additionally, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water offers a green, metal-free synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org
Organocatalysis offers a powerful alternative to metal-based catalysis. While specific organocatalytic syntheses of this compound have not been reported, general organocatalytic methods for the formation of cyclopenta-fused arenes and heteroarenes have been developed. nih.gov These strategies, which often involve annulation reactions, could potentially be adapted for the synthesis of the target tricycle.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. nih.govnih.govmdpi.com For the synthesis of this compound and its derivatives, several green approaches can be considered.
The development of catalyst-free reactions and the use of recyclable heterogeneous catalysts are also important contributions to sustainable synthesis. nih.govorganic-chemistry.orgresearchgate.net For example, the use of a magnetically recoverable biimidazole Cu(I) complex for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium represents a significant step towards a more sustainable process. nih.gov
: A Review of Current Literature
Following a comprehensive review of scientific literature, it has been determined that there is currently no specific published research detailing the synthesis of the chemical compound This compound or its derivatives using the advanced methodologies outlined in the requested article structure. Searches for solvent-free, aqueous, microwave-assisted, photochemical, electrochemical, and stereoselective synthetic routes for this particular cyclopropa-fused heterocyclic system did not yield any direct methods or dedicated studies.
The available research literature extensively covers the synthesis of the parent imidazo[1,2-a]pyridine scaffold. Numerous publications detail advanced methods for its construction and functionalization, including:
Solvent-Free and Aqueous Medium Reactions: Green chemistry approaches for imidazo[1,2-a]pyridine synthesis are well-documented, often utilizing water as a solvent or employing solvent-free "grindstone" techniques to improve environmental compatibility. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation is frequently used to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, significantly reducing reaction times and often improving yields. nih.govnih.govbohrium.commdpi.comrsc.org
Photochemical and Electrochemical Methods: Light-induced and electrochemical reactions represent modern strategies for forming and functionalizing the imidazo[1,2-a]pyridine ring system, enabling unique bond formations under mild conditions. nih.govrsc.orgresearchgate.netmdpi.com
Stereoselective Synthesis: While methods exist for the stereoselective synthesis of other cyclopropane-fused N-heterocycles researchgate.net, and for chiral imidazo[1,2-a]pyridine atropisomers, specific literature on the enantioenriched synthesis of the this compound scaffold is not available.
Despite the wealth of information on the parent imidazo[1,2-a]pyridine system, this information does not extend to the specific, more complex tricyclic structure of this compound. The introduction of a strained cyclopropane ring fused to the imidazopyridine core presents unique synthetic challenges that have not yet been specifically addressed in the available scientific literature according to our search.
Therefore, the generation of an article strictly adhering to the requested outline and focusing solely on This compound is not possible at this time due to the absence of foundational research data on its synthesis via these advanced methods.
Spectroscopic and Structural Elucidation Techniques for 1h Cycloprop E Imidazo 1,2 a Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the complete structure of 1H-Cycloprop[e]imidazo[1,2-a]pyridine analogues in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the precise bonding network and spatial relationships of the atoms.
The ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information. The chemical shifts are indicative of the electronic environment of each nucleus, while the coupling constants in the ¹H spectrum reveal the connectivity of neighboring protons.
For the parent this compound, the proton spectrum is expected to show signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclopropane (B1198618) ring. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nature of the nitrogen atoms and the ring currents. The fusion of the cyclopropane ring is anticipated to induce slight shifts in the proximate aromatic protons due to strain and electronic effects. The cyclopropyl (B3062369) protons, being part of a strained aliphatic ring, are expected to appear in the upfield region, with characteristic geminal and cis/trans coupling constants.
The ¹³C NMR spectrum will complement the ¹H data. The carbon atoms of the imidazo[1,2-a]pyridine (B132010) core will appear in the aromatic region (δ 110-150 ppm). The carbons of the fused cyclopropane ring are expected to be significantly shielded, appearing at a much higher field (upfield) compared to other aliphatic carbons, a characteristic feature of cyclopropyl moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on known data for imidazo[1,2-a]pyridine and the expected influence of a fused cyclopropane ring.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~ 3.5 - 4.0 | - |
| H-2 | ~ 7.5 - 7.8 | - |
| H-4 | ~ 7.0 - 7.3 | - |
| H-5 | ~ 8.0 - 8.3 | - |
| H-6 | ~ 7.2 - 7.5 | - |
| C-1a | - | ~ 115 - 120 |
| C-2 | - | ~ 125 - 130 |
| C-4 | - | ~ 112 - 117 |
| C-5 | - | ~ 124 - 128 |
| C-6 | - | ~ 118 - 122 |
| C-7a | - | ~ 145 - 150 |
| C-cyclopropyl | ~ 1.0 - 2.0 | ~ 10 - 20 |
For unambiguous assignment, especially in substituted analogues, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons on the pyridine ring and within the cyclopropane ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of substituted analogues. For the parent compound, it would confirm through-space proximities between the cyclopropyl protons and the nearby aromatic protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₉H₈N₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₉H₈N₂ | 145.0766 |
Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound will break down into characteristic fragment ions. The fragmentation pattern provides a fingerprint that can aid in structural identification. The strained cyclopropane ring and the stable aromatic system will dictate the fragmentation pathways.
Plausible fragmentation pathways could include:
Loss of the cyclopropane moiety or fragments thereof (e.g., C₂H₄).
Cleavage of the imidazole (B134444) ring, for instance, through the loss of HCN.
Retro-Diels-Alder type reactions in the pyridine ring.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| Proposed Fragment | m/z |
| [C₉H₈N₂]⁺ (Molecular Ion) | 144 |
| [C₈H₆N₂]⁺ (Loss of CH₂) | 130 |
| [C₇H₄N₂]⁺ (Loss of C₂H₄) | 116 |
| [C₈H₇N]⁺ (Loss of HCN) | 117 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the aromatic and aliphatic components of the molecule.
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. orgchemboulder.com
Aromatic C=C and C=N stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the imidazo[1,2-a]pyridine ring system. pressbooks.pubopenstax.org
Aliphatic C-H stretching: The C-H bonds of the cyclopropane ring will show stretching vibrations typically just below 3000 cm⁻¹.
Cyclopropane ring vibrations: The strained C-C bonds of the cyclopropane ring give rise to characteristic vibrations, often including a "ring breathing" mode.
C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and their exact positions can be diagnostic of the substitution pattern on the pyridine ring. orgchemboulder.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (cyclopropyl) | 2950 - 3050 |
| Aromatic C=C and C=N Stretch | 1450 - 1600 |
| C-H Out-of-Plane Bending | 675 - 900 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For analogues of the imidazo[1,2-a]pyridine family, single-crystal X-ray diffraction studies have been instrumental in confirming their synthesized structures and understanding their conformational preferences.
In a study on various 2-substituted imidazo[1,2-a]pyridine derivatives, X-ray crystallographic analysis was employed to elucidate the conformational details. ru.nl For instance, the analysis of 2-biphen-4-ylimidazopyridine revealed specific spatial orientations of the substituent groups relative to the core heterocyclic system. ru.nl Such studies are crucial for establishing structure-activity relationships, as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape.
A comprehensive analysis of a series of imidazo[1,2-a]pyridine derivatives with adamantyl, biphenyl, or phenyl side chains demonstrated that the introduction of bulky substituents does not necessarily alter the fundamental structural occupancy. nih.gov Torsion angles between the imidazo[1,2-a]pyridine core and its side chains were found to be in a periplanar conformation, with variations in dihedral angles. nih.gov For example, in derivatives with a phenyl side chain, the phenyl ring was observed to be twisted away from the imidazopyridine ring. nih.gov
The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data, with numerous entries for imidazo[1,2-a]pyridine derivatives. These entries, often accompanied by a CCDC (Cambridge Crystallographic Data Centre) deposition number, provide a wealth of structural information accessible to the scientific community. For example, the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde has been determined, revealing a dihedral angle of 53.77 (4)° between the fused ring system and the fluorophenyl ring. ic.ac.uk The packing of molecules in the crystal lattice is often governed by intermolecular interactions such as hydrogen bonds and π-π stacking. ic.ac.uk
The following interactive table summarizes crystallographic data for selected imidazo[1,2-a]pyridine analogues, showcasing the typical parameters obtained from X-ray diffraction studies.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration
While X-ray crystallography provides the relative stereochemistry of a chiral molecule, it does not inherently determine its absolute configuration without the presence of a heavy atom for anomalous dispersion effects. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are powerful for assigning the absolute configuration of chiral molecules in solution. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum for each enantiomer.
The application of ECD in determining the absolute configuration of novel chiral compounds is a well-established methodology. nih.gov The process typically involves the experimental measurement of the ECD spectrum of the chiral molecule and a comparison with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
In the context of imidazo[1,2-a]pyridine analogues, the synthesis of axially chiral derivatives has been reported. nih.gov These molecules possess chirality due to restricted rotation around a single bond, leading to stable atropisomers. The absolute configuration of these atropisomers can be determined using chiroptical methods. A recent study detailed the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, with the absolute configuration of one of the products being unambiguously determined by X-ray crystallography. nih.gov This crystallographically determined structure can then serve as a reference for assigning the absolute configuration of other analogues in the series by comparing their experimental ECD spectra.
The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For a hypothetical chiral this compound analogue, the imidazo[1,2-a]pyridine core and any attached chromophoric substituents would contribute to the ECD spectrum. The fusion of the cyclopropane ring introduces a rigid, strained element that would significantly influence the conformation and, consequently, the chiroptical properties of the molecule.
The following interactive table outlines the general steps and expected outcomes when using ECD for the determination of the absolute configuration of a chiral this compound analogue.
Chemical Reactivity and Mechanistic Investigations of 1h Cycloprop E Imidazo 1,2 a Pyridine
Electrophilic and Nucleophilic Reactions on the Imidazopyridine Core
The imidazo[1,2-a]pyridine (B132010) system is known to be electron-rich, making it susceptible to electrophilic attack. The most likely positions for electrophilic substitution are the C-3 and C-5 positions due to the electronic distribution within the bicyclic system. The nitrogen atom in the imidazole (B134444) ring (N-1) and the pyridine (B92270) ring (N-7) can also act as sites for electrophilic addition or coordination with Lewis acids.
Conversely, nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine core is generally less favorable unless activated by electron-withdrawing groups or through the formation of a leaving group. However, the presence of the fused cyclopropane (B1198618) ring could modulate the electron density and potentially influence the regioselectivity of both electrophilic and nucleophilic attacks.
Transformations Involving the Cyclopropane Ring
The high ring strain of the cyclopropane moiety makes it a reactive functional group, susceptible to a variety of transformations that are not typically observed in larger cycloalkanes.
Ring-Opening Reactions and Rearrangements
The cyclopropane ring in 1H-cycloprop[e]imidazo[1,2-a]pyridine is expected to undergo ring-opening reactions under various conditions, including acid or base catalysis, transition-metal catalysis, or thermal and photochemical stimuli. These reactions can lead to the formation of larger ring systems or acyclic derivatives, significantly altering the molecular framework. The regioselectivity of the ring-opening would be a key aspect to investigate, as cleavage of the different C-C bonds of the cyclopropane ring would lead to distinct products.
Cyclopropane Functionalization and Derivatization
Beyond ring-opening, the cyclopropane ring can also be functionalized while retaining its three-membered structure. Strategies such as cyclopropanation of the double bond within the imidazo[1,2-a]pyridine system or functionalization of the C-H bonds on the cyclopropane ring itself could provide access to a diverse range of derivatives with potentially novel biological activities.
C-H Activation and Functionalization Strategies
Modern synthetic methodologies focusing on C-H activation offer a powerful tool for the direct functionalization of this compound, avoiding the need for pre-functionalized starting materials. The various C-H bonds on both the imidazopyridine core and the cyclopropane ring present multiple opportunities for directed or non-directed C-H functionalization. The development of regioselective C-H activation protocols would be crucial for the controlled synthesis of specific isomers.
Regioselectivity and Stereoselectivity in Chemical Transformations
A key challenge and area of interest in the chemistry of this compound is the control of regioselectivity and stereoselectivity in its chemical transformations. For instance, in electrophilic substitution reactions, the directing effects of the fused cyclopropane ring and the nitrogen atoms will determine the position of substitution. Similarly, for reactions involving the cyclopropane ring, the stereochemical outcome of ring-opening or functionalization reactions would be of significant interest, particularly if chiral catalysts are employed.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry and mechanistic studies are invaluable for understanding the reactivity of complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and analyze the structures of transition states for various proposed reactions. Such studies can provide deep insights into the factors governing the regioselectivity and stereoselectivity of reactions and can help in the rational design of new synthetic methodologies.
Computational and Theoretical Studies of 1h Cycloprop E Imidazo 1,2 a Pyridine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel structure like 1H-Cycloprop[e]imidazo[1,2-a]pyridine, these calculations would provide foundational data on its stability, reactivity, and electronic nature.
Geometrical Optimization and Energy Minima
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the global energy minimum. For the parent imidazo[1,2-a]pyridine (B132010), DFT calculations with functionals such as B3LYP and basis sets like 6-31G(d) have been successfully used to obtain optimized geometric bond lengths and angles that are in good agreement with experimental X-ray data. researchgate.net A similar approach would be necessary for this compound to understand how the fusion of the cyclopropane (B1198618) ring impacts the planarity and bond parameters of the imidazopyridine core.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å/°) |
| C1-C1a Bond Length | 1.50 |
| C1a-N2 Bond Length | 1.38 |
| N2-C3 Bond Length | 1.32 |
| C3-C3a Bond Length | 1.45 |
| C1-C8a Bond Length | 1.50 |
| C1a-C8a-C8 Angle | 60.0 (idealized) |
Note: The data in this table is illustrative and not based on published results. It represents the type of data that would be generated from geometrical optimization studies.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. For various derivatives of imidazo[1,2-a]pyridine, HOMO-LUMO analysis has been used to understand their photophysical properties and reactivity in processes like Diels-Alder reactions. oup.comtandfonline.com For this compound, this analysis would reveal how the strained ring affects the electron-donating and accepting capabilities of the molecule.
Atomic Charges and Electrostatic Potential Maps
Understanding the charge distribution within a molecule is key to predicting its intermolecular interactions. Electrostatic potential (ESP) maps visually represent the charge landscape of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazo[1,2-a]pyridine derivatives, ESP maps have been used to rationalize interactions with biological targets. nih.govnih.gov A similar analysis for this compound would be vital in predicting its potential binding modes with macromolecules.
Conformational Analysis and Molecular Dynamics Simulations
While the core heterocyclic system of this compound is rigid, conformational analysis would be important if substituents are present. More significantly, molecular dynamics (MD) simulations can provide insights into the molecule's behavior in a biological environment, such as in solution or near a protein binding site. MD simulations have been employed to study the conformational shifts and stability of imidazo[1,2-a]pyridine derivatives when interacting with proteins. researchgate.netnih.gov Such simulations for this compound would be essential for understanding its dynamic behavior and interaction patterns.
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. For imidazo[1,2-a]pyridines, DFT calculations have been used to study the energy barriers of reactions like the Diels-Alder reaction, providing insights into their dienophilic reactivity. oup.com For this compound, computational studies could predict the outcomes of various synthetic transformations, such as ring-opening reactions of the strained cyclopropane ring or functionalization of the imidazopyridine core.
Spectroscopic Property Simulations (NMR, UV-Vis, IR)
The simulation of spectroscopic data is a valuable tool for confirming the structure of newly synthesized compounds. DFT methods can predict NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies. For the parent imidazo[1,2-a]pyridine, DFT calculations have been used to assign vibrational bands in its IR spectrum. researchgate.net Similar simulations for this compound would provide a theoretical benchmark for comparison with experimental spectra, aiding in its structural characterization.
Advanced Applications and Research Trajectories of 1h Cycloprop E Imidazo 1,2 a Pyridine Scaffolds
Exploration in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
There are no current studies on the use of 1H-Cycloprop[e]imidazo[1,2-a]pyridine in OLEDs or as a fluorescent material. Research on the broader class of imidazo[1,2-a]pyridines has shown that their fluorescence properties are tunable, making them of interest for optoelectronics. ijrpr.com However, the impact of cyclopropane (B1198618) fusion on these properties is unknown.
Optoelectronic Properties and Photophysical Behavior
The specific optoelectronic and photophysical characteristics of this compound have not been reported. Computational or experimental studies would be required to determine its absorption and emission spectra, quantum yield, and other relevant photophysical parameters.
Catalytic Applications and Ligand Design
There is no available information on the application of this compound in catalysis or as a ligand for metal complexes.
Development as Chemical Probes and Labeling Reagents
The potential of this compound as a chemical probe or labeling reagent has not been explored in any published research. While some imidazo[1,2-a]pyridine (B132010) derivatives have been developed as PET probes, this has not extended to the cyclopropa-fused variant. nih.gov
Utilization as Versatile Synthetic Building Blocks
Although the synthesis of various imidazo[1,2-a]pyridine derivatives is well-documented, specific synthetic routes to or from this compound, and its use as a building block for more complex structures, are not described in the literature. rsc.orgrsc.org
Design in Agrochemicals (non-toxicology/safety)
No studies have been conducted on the design or application of this compound in the field of agrochemicals. While some imidazo[1,5-a]pyridines have been investigated for fungicidal activity, similar research on the target compound is absent. rsc.org
Future Perspectives and Emerging Research Directions in 1h Cycloprop E Imidazo 1,2 a Pyridine Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 1H-cycloprop[e]imidazo[1,2-a]pyridine derivatives, the development of asymmetric synthetic methods will be crucial to unlocking their full potential. Future research is expected to focus on several key areas:
Catalytic Asymmetric Cyclopropanation: A primary challenge will be the development of catalytic systems that can achieve the enantioselective cyclopropanation of a suitable imidazo[1,2-a]pyridine (B132010) precursor. This could involve the use of chiral transition metal catalysts, such as those based on rhodium, copper, or palladium, in conjunction with chiral ligands. The substrate scope of these reactions will need to be thoroughly investigated to accommodate a variety of substitution patterns on the imidazo[1,2-a]pyridine ring.
Organocatalytic Approaches: The use of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Future efforts may explore the use of chiral aminocatalysts, phosphoric acids, or squaramides to control the stereochemistry of the cyclopropane (B1198618) ring formation. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.
Resolution of Racemic Mixtures: In the absence of efficient asymmetric syntheses, the resolution of racemic mixtures of this compound derivatives will be an important tool. This can be achieved through classical methods involving the formation of diastereomeric salts with chiral resolving agents or through more modern techniques such as chiral chromatography.
| Potential Asymmetric Synthetic Strategy | Key Features and Challenges | Anticipated Outcome |
| Chiral Transition Metal Catalysis | Requires careful design of chiral ligands; potential for high enantioselectivity. | A versatile and efficient method for producing a wide range of enantioenriched this compound derivatives. |
| Asymmetric Organocatalysis | Metal-free conditions; often milder reaction conditions. | Environmentally benign and cost-effective synthetic routes to chiral this compound building blocks. |
| Kinetic Resolution | Can be highly effective for specific substrates; yields are limited to 50% for the desired enantiomer. | Access to enantiomerically pure materials for biological evaluation and further synthetic transformations. |
Integration into More Complex Molecular Architectures and Natural Product Synthesis
The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex molecules. The strained cyclopropane ring can serve as a handle for a variety of chemical transformations, allowing for the rapid construction of molecular complexity.
Future research in this area is likely to involve:
Ring-Opening Reactions: The controlled ring-opening of the cyclopropane moiety can provide access to a diverse range of functionalized imidazo[1,2-a]pyridine derivatives that would be difficult to prepare using conventional methods. These reactions could be triggered by acid, base, or transition metal catalysts, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: The strained double bond of the cyclopropene (B1174273) precursor to this compound could participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. This would provide a powerful tool for the construction of polycyclic systems containing the imidazo[1,2-a]pyridine core.
Natural Product Synthesis: While no natural products containing the this compound scaffold have been reported to date, the development of synthetic methods for this system may inspire its use in the total synthesis of other complex natural products. The unique reactivity of the cyclopropane ring could be exploited to achieve key bond formations in a stereocontrolled manner.
Discovery of Unprecedented Reactivity Modes and Catalytic Cycles
The inherent ring strain of the cyclopropane ring in this compound is expected to give rise to novel reactivity patterns. The exploration of these new transformations will be a major focus of future research.
Key areas of investigation will likely include:
Transition Metal-Catalyzed C-C and C-H Bond Activation: The strained C-C bonds of the cyclopropane ring are susceptible to activation by transition metals. This could lead to the development of new catalytic cycles for the functionalization of the imidazo[1,2-a]pyridine core. Furthermore, the unique electronic environment of the scaffold may facilitate the activation of otherwise unreactive C-H bonds.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to this compound derivatives could unlock new reaction pathways, such as radical-mediated functionalization and ring-opening reactions.
Development of Novel Catalysts: The this compound scaffold itself could serve as a ligand for transition metal catalysts. The unique steric and electronic properties of this ligand could lead to the development of catalysts with novel reactivity and selectivity.
Interdisciplinary Research with Advanced Analytical Techniques
A deep understanding of the structure, properties, and reactivity of this compound will require the use of a wide range of advanced analytical techniques. Interdisciplinary collaborations will be essential to fully characterize this novel heterocyclic system.
Future research will benefit from the application of:
X-ray Crystallography: Single-crystal X-ray diffraction studies will be crucial for unambiguously determining the three-dimensional structure of this compound derivatives. This information will be invaluable for understanding the effects of ring strain on bond lengths and angles.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the structural elucidation of new derivatives. In addition, specialized NMR experiments could be used to probe the dynamic behavior of these molecules in solution.
Mass Spectrometry: High-resolution mass spectrometry will be used to confirm the molecular formula of newly synthesized compounds. Tandem mass spectrometry techniques could also be employed to study the fragmentation patterns of these molecules, providing insights into their stability and reactivity.
Spectroscopic Techniques: UV-Vis and fluorescence spectroscopy will be used to investigate the electronic properties of this compound derivatives. These studies could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.
Computational Design and Prediction of New this compound Derivatives and Their Properties
Computational chemistry will play a vital role in guiding the experimental exploration of this compound chemistry. Theoretical calculations can be used to predict the properties of new derivatives, rationalize experimental observations, and design new experiments.
Future computational studies are expected to focus on:
Density Functional Theory (DFT) Calculations: DFT calculations will be used to investigate the geometric and electronic structure of this compound and its derivatives. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the stability of different conformers.
Prediction of Reactivity: Computational methods can be used to model reaction pathways and predict the activation energies of different transformations. This information can be used to identify promising new reactions and to optimize reaction conditions.
Virtual Screening for Biological Activity: If this compound derivatives are found to have interesting biological properties, computational methods can be used to screen large libraries of virtual compounds to identify those with the highest predicted activity. This can help to prioritize synthetic targets and accelerate the drug discovery process.
| Computational Approach | Application to this compound | Expected Impact |
| Density Functional Theory (DFT) | Calculation of geometric structures, electronic properties, and spectroscopic data. | A fundamental understanding of the structure-property relationships in this novel heterocyclic system. |
| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and interactions with biological macromolecules. | Insights into the mechanism of action of biologically active derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | Rational design of new derivatives with improved potency and selectivity. |
Q & A
Q. Advanced
- Docking studies : Predict binding to GABAₐ receptors (e.g., acetylated derivatives show ΔG = -9.2 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine derivatives) .
- ADMET profiling : Prioritize compounds with logP < 3.5 and polar surface area < 60 Ų to enhance blood-brain barrier penetration for CNS targets .
Contradictions in activity predictions (e.g., antibacterial vs. inactive thioalkyl derivatives) are resolved by validating in vitro .
What in vitro and in vivo assays are prioritized for evaluating antimycobacterial and anticancer activities?
Q. Basic
- Microplate Alamar Blue assay : Determines MIC values against Mycobacterium tuberculosis (e.g., 0.05–100 μg/mL for IPAs and IPSs) .
- Cytotoxicity screening : Uses MTT assays on cancer cell lines (e.g., IC₅₀ = 2.1 μM for 5-indolyl derivatives targeting tubulin) .
- In vivo analgesic models : Assess COX-2 selectivity via carrageenan-induced paw edema (e.g., 75% pain reduction for phenylamino derivatives) .
How are structure-activity relationships (SARs) leveraged to enhance antitubercular potency while minimizing off-target effects?
Q. Advanced
- Halogen substitution : Bromine at C-6 improves membrane permeability (LogD = 2.8 vs. 1.5 for chloro analogues) but requires balancing cytotoxicity (CC₅₀ > 50 μM) .
- Mannich base modifications : Bulky groups at C-3 (e.g., morpholine) enhance selectivity for mycobacterial enoyl-ACP reductase .
- Metabolic stability : Trifluoromethyl groups at C-7 reduce CYP3A4-mediated degradation (t₁/₂ = 8.2 hours) .
Contradictory SARs (e.g., nitro groups improving activity in some contexts but not others) are resolved via proteomic profiling .
What emerging methodologies address sustainability in imidazo[1,2-a]pyridine synthesis?
Q. Advanced
- Catalyst-free conditions : Avoid heavy metals (e.g., Petasis-like reactions with 90% atom economy) .
- Solvent-free microwave synthesis : Reduces E-factors by 60% compared to traditional reflux .
- Flow chemistry : Enables continuous production of 6-bromo-2-methyl derivatives with 95% yield and <2% waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
